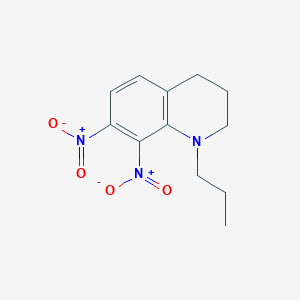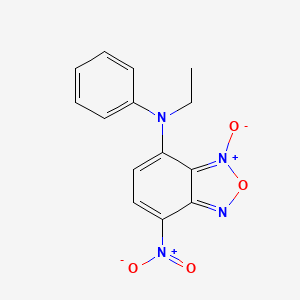![molecular formula C17H11F6NO B14560951 Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]- CAS No. 61860-09-1](/img/structure/B14560951.png)
Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]- is a complex organic compound known for its unique chemical structure and properties. This compound features a methanone group bonded to a phenyl ring, which is further connected to a 1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl group. The presence of trifluoromethyl groups and an aziridine ring imparts distinct reactivity and stability characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of a phenylmethanone derivative with a 1-phenyl-3,3-bis(trifluoromethyl)-2-aziridine precursor under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the aziridine ring and the incorporation of trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include various substituted phenylmethanones, aziridine derivatives, and trifluoromethylated compounds. These products can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]- involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl groups can enhance the compound’s stability and bioavailability, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
Methanone, [1,1’-biphenyl]-4-ylphenyl-: Similar structure but lacks the aziridine ring and trifluoromethyl groups.
Methanone, (2,4-dihydroxyphenyl)phenyl-: Contains hydroxyl groups instead of trifluoromethyl groups.
(3-Aminophenyl)(phenyl)methanone: Features an amino group instead of the aziridine ring.
Uniqueness
Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]- is unique due to the presence of both the aziridine ring and trifluoromethyl groups, which impart distinct reactivity and stability. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61860-09-1 |
|---|---|
Molecular Formula |
C17H11F6NO |
Molecular Weight |
359.26 g/mol |
IUPAC Name |
phenyl-[1-phenyl-3,3-bis(trifluoromethyl)aziridin-2-yl]methanone |
InChI |
InChI=1S/C17H11F6NO/c18-16(19,20)15(17(21,22)23)14(13(25)11-7-3-1-4-8-11)24(15)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
XHVUNXKXJZLHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(N2C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-](/img/structure/B14560872.png)
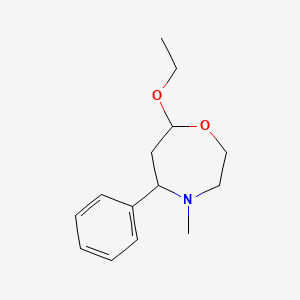


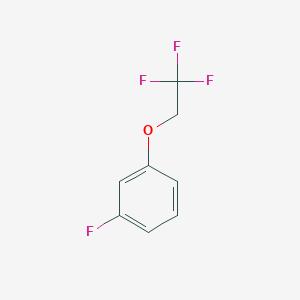
![Methyl 2-[(3-methylphenyl)acetyl]benzoate](/img/structure/B14560911.png)
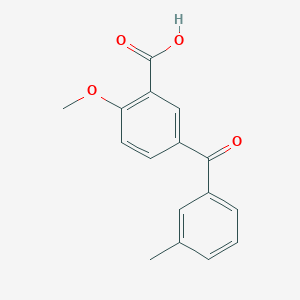
![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
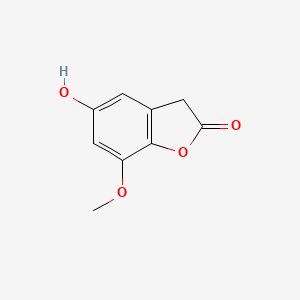
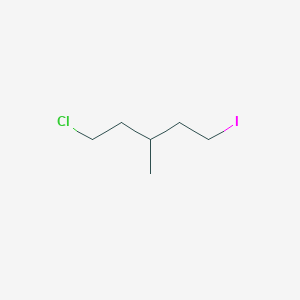
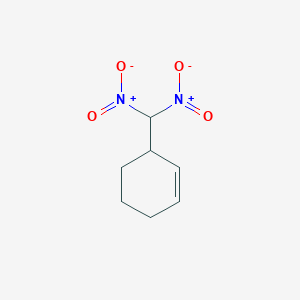
![Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14560945.png)
